molecular formula C15H13ClO2 B14897659 5-Chloro-2-(3-methoxybenzyl)benzaldehyde

5-Chloro-2-(3-methoxybenzyl)benzaldehyde

Cat. No.: B14897659
M. Wt: 260.71 g/mol
InChI Key: QYBNVOUVGXURHN-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzaldehyde moiety. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methoxybenzyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by a series of functional group transformations . The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methoxybenzyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(3-methoxybenzyl)benzaldehyde is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 5-Chloro-2-(3-methoxybenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form Schiff bases with amines, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(3-methoxybenzyl)benzyl alcohol
  • 5-Chloro-2-(3-methoxybenzyl)benzoic acid
  • 5-Chloro-2-(3-methoxybenzyl)benzyl chloride

Uniqueness

5-Chloro-2-(3-methoxybenzyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

5-chloro-2-[(3-methoxyphenyl)methyl]benzaldehyde

InChI

InChI=1S/C15H13ClO2/c1-18-15-4-2-3-11(8-15)7-12-5-6-14(16)9-13(12)10-17/h2-6,8-10H,7H2,1H3

InChI Key

QYBNVOUVGXURHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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